N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a cyclopenta[c]pyrazole moiety
Properties
IUPAC Name |
N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c19-9-12-6-4-11(5-7-12)8-13-10-20-18(25-13)21-17(24)16-14-2-1-3-15(14)22-23-16/h4-7,10H,1-3,8H2,(H,22,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIVKAVFBGQIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated ketoneThe final step involves the cyclization to form the cyclopenta[c]pyrazole ring system under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, the employment of catalysts to lower activation energy, and the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole or pyrazole derivatives .
Scientific Research Applications
N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
Thiazole-based compounds: Known for their antimicrobial and anti-inflammatory properties.
Pyrazole-based compounds: Often used in pharmaceuticals for their anti-inflammatory and anticancer activities
Uniqueness
What sets N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
